molecular formula C22H19N3O2 B3472165 ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate

ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate

Cat. No.: B3472165
M. Wt: 357.4 g/mol
InChI Key: LWPVPXBNMCBCBW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate involves its interaction with specific molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cell proliferation pathways, contributing to its anticancer effects .

Comparison with Similar Compounds

Ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

Biological Activity

Ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a quinoline core, an ethyl ester group, and a pyridylmethyl amino substituent. This structural configuration is believed to contribute significantly to its biological activity.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of quinoline compounds often exhibit significant anticancer properties. A study on related quinoline derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro against various cancer cell lines, suggesting that this compound may possess similar properties .
  • Antimicrobial Effects : Quinoline derivatives have been noted for their antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although specific data on its efficacy against particular pathogens is limited .
  • Anti-inflammatory Properties : Some studies have indicated that quinoline derivatives can modulate inflammatory pathways. The inhibition of nitric oxide production in immune cells has been observed in related compounds, hinting at potential anti-inflammatory effects for this compound as well .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of the pyridylmethyl group is significant as it may enhance binding affinity to biological targets, potentially increasing the compound's potency.

Structural Feature Activity Implication
Quinoline CoreAssociated with anticancer and antimicrobial activity
Ethyl Ester GroupMay enhance bioavailability and solubility
Pyridylmethyl Amino GroupPotentially increases target binding affinity

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating various quinoline derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines. The study reported IC50 values indicating significant potency, suggesting that this compound could be developed as a lead compound for anticancer therapy .
  • Inhibition of Sirtuins : Another research effort focused on the mechanism of action for quinoline derivatives indicated that they might inhibit sirtuin proteins, which are implicated in cancer progression and inflammation. This mechanism could provide a pathway for further exploration of this compound's therapeutic potential .
  • Antimicrobial Evaluation : In vitro studies have shown that related compounds exhibit moderate to high antimicrobial activity against various pathogens. Although specific data on this compound is still emerging, these findings support further investigation into its antimicrobial properties .

Properties

IUPAC Name

ethyl 4-(pyridin-3-ylmethylamino)benzo[h]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-2-27-22(26)19-14-25-20-17-8-4-3-7-16(17)9-10-18(20)21(19)24-13-15-6-5-11-23-12-15/h3-12,14H,2,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPVPXBNMCBCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CN=CC=C3)C=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate
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ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate
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ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate
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ethyl 4-[(3-pyridylmethyl)amino]benzo[h]quinoline-3-carboxylate

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